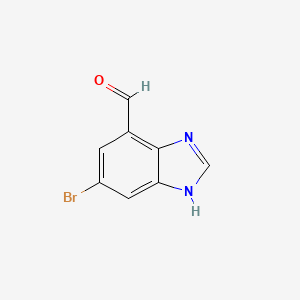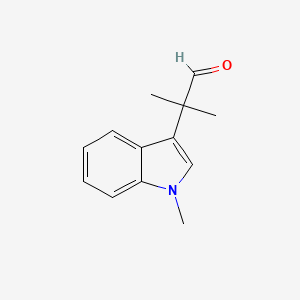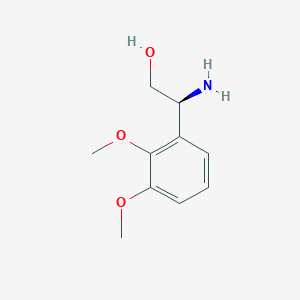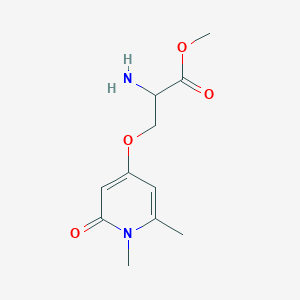![molecular formula C6H11NO2 B13547770 (1S,5R)-6,8-dioxabicyclo[3.2.1]octan-4-amine](/img/structure/B13547770.png)
(1S,5R)-6,8-dioxabicyclo[3.2.1]octan-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,5R)-6,8-dioxabicyclo[321]octan-4-amine is a bicyclic compound featuring a unique structure with two oxygen atoms and an amine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,5R)-6,8-dioxabicyclo[3.2.1]octan-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable cyclohexene derivative with a brominating agent such as N-bromosuccinimide in the presence of a base like calcium oxide or calcium hydroxide . The reaction is carried out in solvents such as dichloromethane, toluene, or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
(1S,5R)-6,8-dioxabicyclo[3.2.1]octan-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the amine group to other functional groups.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Applications De Recherche Scientifique
(1S,5R)-6,8-dioxabicyclo[3.2.1]octan-4-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of (1S,5R)-6,8-dioxabicyclo[3.2.1]octan-4-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the bicyclic structure provides rigidity, which can affect the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R,5S)-8-Azabicyclo[3.2.1]octan-3-ol: This compound has a similar bicyclic structure but contains a nitrogen atom instead of an oxygen atom.
2-Azabicyclo[3.2.1]octane: Another related compound with a nitrogen-containing bicyclic structure.
Uniqueness
(1S,5R)-6,8-dioxabicyclo[3.2.1]octan-4-amine is unique due to its specific arrangement of oxygen atoms and the presence of an amine group. This combination imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry .
Propriétés
Formule moléculaire |
C6H11NO2 |
|---|---|
Poids moléculaire |
129.16 g/mol |
Nom IUPAC |
(1S,5R)-6,8-dioxabicyclo[3.2.1]octan-4-amine |
InChI |
InChI=1S/C6H11NO2/c7-5-2-1-4-3-8-6(5)9-4/h4-6H,1-3,7H2/t4-,5?,6+/m0/s1 |
Clé InChI |
HEZDNJVPYRIMLE-NOWQFEBASA-N |
SMILES isomérique |
C1CC([C@@H]2OC[C@H]1O2)N |
SMILES canonique |
C1CC(C2OCC1O2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(5-Bromo-2-methoxyphenyl)methyl]piperazine](/img/structure/B13547702.png)


![[(1-Cyanocyclohexyl)carbamoyl]methyl 2-[(4-methylphenyl)sulfanyl]acetate](/img/structure/B13547729.png)

![[1-(2-Methoxyethyl)-3,5-dimethylpyrazol-4-yl]boronic acid](/img/structure/B13547731.png)





![2-Amino-3-(benzo[b]thiophen-3-yl)-3-hydroxypropanoic acid](/img/structure/B13547791.png)
![3-bromo-1-(3-bromopyridin-2-yl)-N-[4-cyano-2-methyl-6-(methylcarbamoyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B13547794.png)
